molecular formula C10H11N5OS B2754779 5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one CAS No. 1024681-05-7

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one

Cat. No. B2754779
CAS RN: 1024681-05-7
M. Wt: 249.29
InChI Key: XXRYMQBRVFDIOY-DAXSKMNVSA-N
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Description

5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one , also known by its IUPAC name 5-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-hydroxybenzoic acid , is a chemical compound with the molecular formula C₁₃H₁₃N₃O₃ . It falls within the class of pyrimidine derivatives and exhibits interesting biological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. For instance, one reported method includes the microwave-assisted synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl . Further studies may explore alternative synthetic routes and optimization strategies.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 5-(((4,6-Dimethylpyrimidin-2-yl)amino)methylene)-2-thioxoimidazolidin-4-one is involved in various synthetic pathways for creating novel compounds with potential herbicidal, antimicrobial, and other biological activities. Its synthesis involves complex reactions leading to the formation of structures characterized by specific crystal systems, molecular geometries, and intermolecular interactions. These compounds exhibit significant inhibitory activities against certain plant species, indicating their potential as herbicidal agents (Liang Fu-b, 2014).

Potential Biological Activities

Research on derivatives of this compound has shown a range of biological activities, from antimicrobial to anticancer potentials. The synthesis of related compounds has led to the discovery of molecules with promising inhibitory effects on cyclooxygenase enzymes, highlighting their potential as anti-inflammatory and analgesic agents. These compounds have been tested for their selective inhibition properties and have shown high indices of COX-2 selectivity, suggesting their relevance in medical research for developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Anticancer Evaluation

Further studies on thiazolidinone and azetidinone derivatives containing the chemical structure of interest have demonstrated notable antioxidant and antimicrobial activities. These compounds have been synthesized and evaluated, showing promising results against various bacterial and fungal strains. The research indicates the potential of these compounds in developing new antimicrobial agents, contributing to the fight against infectious diseases (A. R. Saundane, Manjunatha Yarlakatti, Prabhaker Walmik, Vijaykumar KATKARf, 2012).

Chemical Modification for Heavy Metal Detection

The compound and its derivatives have also been investigated for their applications in detecting heavy metal ions. Through computational studies and electrochemical experiments, derivatives have been synthesized and tested on chemically modified electrodes for heavy metal ion recognition. These studies reveal the potential use of these compounds in environmental monitoring and pollution control, highlighting their versatility beyond biological applications (A. Stefaniu, Maria-Daniela Pop, G. Arnold, L. Bîrzan, Pintilie Lucia, E. Diacu, E. Ungureanu, 2018).

properties

IUPAC Name

4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-5-hydroxy-1,3-dihydroimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-5-3-6(2)13-9(12-5)11-4-7-8(16)15-10(17)14-7/h3-4,16H,1-2H3,(H2,14,15,17)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZSGRGDXFMDLJ-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=CC2=C(NC(=S)N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/C2=C(NC(=S)N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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